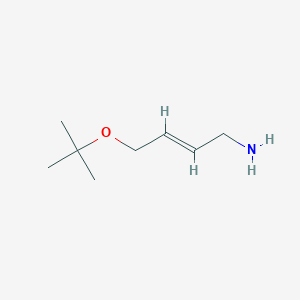![molecular formula C7H5ClN4O2 B13548506 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with an amino group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 7.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with appropriate reagents. For instance, the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride can yield triazolopyridines . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which results in the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The microwave-mediated, catalyst-free synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .
化学反応の分析
Types of Reactions: 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution can introduce various functional groups at the chlorine position.
科学的研究の応用
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in material sciences for developing new materials with specific properties.
作用機序
The mechanism of action of 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating various diseases.
類似化合物との比較
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position and type of substituents.
1,2,4-Triazolo[4,3-a]pyridine: Another similar compound with a different fusion pattern of the triazole and pyridine rings.
Uniqueness: 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the amino group, chlorine atom, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and application.
特性
分子式 |
C7H5ClN4O2 |
|---|---|
分子量 |
212.59 g/mol |
IUPAC名 |
2-amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H5ClN4O2/c8-4-1-3(6(13)14)2-5-10-7(9)11-12(4)5/h1-2H,(H2,9,11)(H,13,14) |
InChIキー |
AZANPOJUVGFVCN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N2C1=NC(=N2)N)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
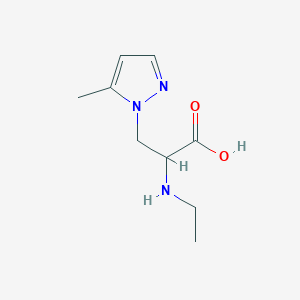
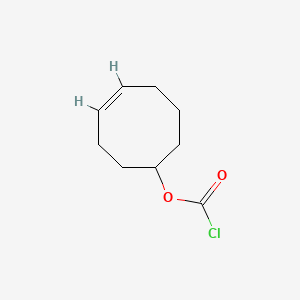



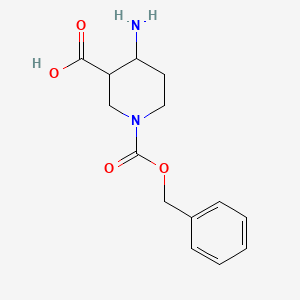
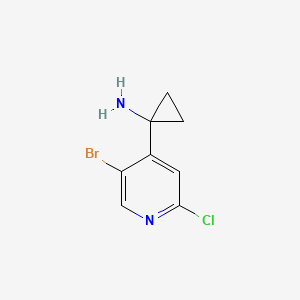
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)


![[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13548499.png)
